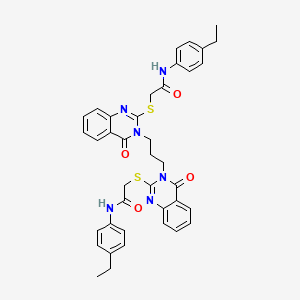
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) is a useful research compound. Its molecular formula is C39H38N6O4S2 and its molecular weight is 718.89. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) is a synthetic derivative of quinazoline and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent findings from various studies.
- Molecular Formula : C33H30N6O6S2
- Molecular Weight : 670.8 g/mol
- CAS Number : 689771-69-5
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific structure of this compound suggests potential interactions with:
- DNA topoisomerases
- Protein kinases
These interactions may result in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline compounds found that modifications at specific positions could enhance activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with substitutions at the 1 and 3 positions on the quinazoline ring showed improved inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound 13 | 15 mm (E. coli) | 65 mg/mL |
| Compound 15 | 12 mm (S. aureus) | 80 mg/mL |
These findings suggest that the target compound could similarly exhibit antimicrobial properties due to its structural similarities to effective analogs.
Anticancer Activity
Quinazoline derivatives have been studied for their anticancer potential. The mechanism typically involves the inhibition of key enzymes necessary for cancer cell proliferation. Notably:
- Quinazoline-based compounds have shown efficacy in inhibiting cancer cell lines in vitro, with some derivatives demonstrating IC50 values in the low micromolar range.
Other Biological Activities
In addition to antimicrobial and anticancer effects, quinazoline derivatives have been reported to possess:
- Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines.
- Antioxidant effects : Scavenging free radicals and reducing oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested against multiple bacterial strains. The results highlighted that compounds with specific functional groups exhibited enhanced activity, suggesting a structure-activity relationship crucial for further development.
- Anticancer Screening : A study focused on the efficacy of various quinazoline derivatives against human cancer cell lines demonstrated that certain modifications could lead to significant reductions in cell viability, indicating potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3-[3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O4S2/c1-3-26-14-18-28(19-15-26)40-34(46)24-50-38-42-32-12-7-5-10-30(32)36(48)44(38)22-9-23-45-37(49)31-11-6-8-13-33(31)43-39(45)51-25-35(47)41-29-20-16-27(4-2)17-21-29/h5-8,10-21H,3-4,9,22-25H2,1-2H3,(H,40,46)(H,41,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCDDBZRPOIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













